Evidence 1: Validated Therapeutic Drug Monitoring (TDM) via LC-MS/MS in Human Plasma
In a validated LC-MS/MS method for the simultaneous determination of Amlodipine and its major metabolites in hypertensive patients, Dehydro Amlodipine (the active pharmaceutical component of this oxalate salt) was quantified with a linear calibration range of 1-64 ng/mL and a lower limit of quantification (LLOQ) of 1 ng/mL in human plasma. The actual observed plasma concentration in patients ranged from 1.4 to 10.9 ng/mL, providing a direct, quantitative baseline for its expected levels as a metabolite. This validated methodology is directly applicable to bioequivalence studies and therapeutic drug monitoring, where accurate quantification of this specific metabolite is required [1].
| Evidence Dimension | Plasma Concentration Range in Hypertensive Patients |
|---|---|
| Target Compound Data | 1.4 - 10.9 ng/mL (Dehydro Amlodipine, DH-AML) |
| Comparator Or Baseline | 6.5 - 20.9 ng/mL (Amlodipine, AML); 5.6 - 38.3 ng/mL (CM-DH-AML, another major metabolite) |
| Quantified Difference | Dehydro Amlodipine levels are approximately 21.5% of the parent drug's lower concentration bound and 52% of its upper bound. |
| Conditions | Human plasma from hypertensive patients treated with Amlodipine, analyzed via a validated LC-MS/MS method. |
Why This Matters
For procurement, this evidence validates that the standard is fit-for-purpose for the most demanding, clinically relevant bioanalytical methods, ensuring data integrity and regulatory acceptance.
- [1] Taguchi, R., Naito, T., Sato, H., & Kawakami, J. (2017). Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive Patients. Therapeutic Drug Monitoring, 39(6), 625-631. https://doi.org/10.1097/FTD.0000000000000449 View Source
